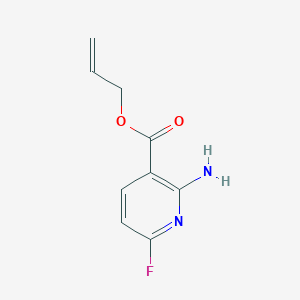

Allyl 2-amino-6-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 2-amino-6-fluoronicotinate is a fluorinated nicotinic acid derivative characterized by an allyl ester group, an amino substituent at the 2-position, and a fluorine atom at the 6-position of the pyridine ring. The allyl ester group may influence reactivity, solubility, and biological interactions compared to other alkyl or acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-amino-6-fluoronicotinate typically involves the following steps:

Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Fluorination: The amino group at the 6-position is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Esterification: The carboxyl group is esterified with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation of the allyl group.

Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

Epoxides: Oxidation of the allyl group can yield epoxides.

Amines: Reduction of nitro groups results in amines.

Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: The compound’s fluorinated nature makes it a valuable tool in biochemical studies, including enzyme inhibition assays and receptor binding studies.

Medicine: Fluorinated compounds are often explored for their potential as therapeutic agents. Allyl 2-amino-6-fluoronicotinate may serve as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.

Industry: In the materials science field, fluorinated compounds are used to develop materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Allyl 2-amino-6-fluoronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Comparison with 6-Amino-2-fluoronicotinic Acid

6-Amino-2-fluoronicotinic acid (CAS 210697-20-4) shares a 93% structural similarity with Allyl 2-amino-6-fluoronicotinate, differing only in the substitution of the carboxylic acid group for an allyl ester. This modification impacts physicochemical properties:

- Solubility : The allyl ester likely increases lipophilicity, enhancing membrane permeability compared to the polar carboxylic acid.

- Bioactivity: While specific data for this compound are unavailable, the allyl group in related compounds (e.g., eugenol) enhances efficacy against planktonic microbial cells compared to alkyl or acid derivatives .

Comparison with Methyl Ester Derivatives

Methyl 2-amino-6-fluoronicotinate (CAS 86724-85-8) shares 89% similarity with the allyl analogue. Key differences include:

- Ester Group : The allyl ester introduces unsaturation, which may alter electronic effects (e.g., resonance stabilization) and steric bulk compared to the methyl group.

- Antimicrobial Potency: In structurally unrelated compounds (e.g., thymol vs. eugenol), allyl derivatives exhibit variable potency depending on substituent electronic effects. The allyl group in this compound may synergize with the electron-withdrawing fluorine to enhance target binding .

Influence of Allyl Group vs. Other Alkyl Substituents

Evidence from antimicrobial studies highlights the critical role of substituents:

- Allyl vs. Propyl : Allyl derivatives of thymol and carvacrol demonstrated higher potency against biofilms and planktonic cells than n-propyl analogues, attributed to the allyl group’s electron-donating and steric effects .

- Allyl vs. Methoxy: Eugenol (allyl + methoxy) was less potent than thymol (alkyl groups), suggesting strong electron-donating groups (e.g., methoxy) may reduce activity. For this compound, the amino group’s moderate electron donation and fluorine’s electronegativity may balance electronic effects, optimizing bioactivity .

Comparative Analysis with Allylic Compounds

This compound belongs to the broader class of allylic esters (e.g., allyl acetate, allyl chloride). Key distinctions include:

- Functionalization: The fluoropyridine core and amino group differentiate it from simpler allyl esters, likely reducing volatility and toxicity compared to compounds like allyl chloride .

- Reactivity: The amino group may participate in hydrogen bonding or serve as a site for further derivatization, enhancing target specificity.

Data Tables

Biological Activity

Allyl 2-amino-6-fluoronicotinate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Nitration : The precursor, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.

- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Fluorination : The amino group at the 6-position is substituted with a fluorine atom using diethylaminosulfur trifluoride (DAST).

- Esterification : Finally, the carboxyl group is esterified with allyl alcohol in the presence of sulfuric acid.

This multi-step synthesis results in a compound that possesses unique chemical properties due to the combination of an allyl group and a fluorine atom, enhancing its stability and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances binding affinity and selectivity for enzymes and receptors, which can modulate their activity. This characteristic makes it particularly useful in enzyme inhibition assays and receptor binding studies .

Enzyme Inhibition

Research indicates that fluorinated compounds like this compound can inhibit specific enzymes, thereby impacting metabolic pathways. For instance, studies have shown that similar fluorinated amino acids can serve as effective inhibitors in biochemical assays, suggesting potential applications in drug development .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that fluorinated amino acids could significantly inhibit enzymes involved in cancer metabolism, suggesting that this compound may have similar effects. The compound's ability to modulate enzyme activity could be leveraged in developing targeted cancer therapies .

- Receptor Binding Assays : In receptor binding studies, compounds with similar structures have shown enhanced affinity for specific receptors related to neurological disorders. This suggests that this compound may also interact with neurotransmitter receptors, potentially leading to therapeutic applications in treating conditions like depression or anxiety .

Comparative Analysis

The following table summarizes the properties of this compound compared to related compounds:

| Compound | Fluorination | Biological Activity | Applications |

|---|---|---|---|

| This compound | Yes | Enzyme inhibition | Drug development, biochemical studies |

| 2-amino-6-fluoronicotinic acid | Yes | Moderate antimicrobial | Precursor for drug synthesis |

| Allyl 2-amino-3-fluoronicotinate | Yes | Limited data available | Potential therapeutic agent |

| 2-amino-6-chloronicotinate | No | Varies | Less effective than fluorinated analogs |

Properties

Molecular Formula |

C9H9FN2O2 |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

prop-2-enyl 2-amino-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C9H9FN2O2/c1-2-5-14-9(13)6-3-4-7(10)12-8(6)11/h2-4H,1,5H2,(H2,11,12) |

InChI Key |

SQFCBAHXDLHHRT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=C(N=C(C=C1)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.